Benzimidazolylpropionic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ODWFHOJKRNDFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classic Cyclization Approach
One foundational method involves the condensation of o-phenylenediamine (1,2-diaminobenzene) with carboxylic acids or their derivatives to form the benzimidazole ring system. This method typically requires heating equimolar amounts of o-phenylenediamine with appropriate carboxylic acids under acidic or dehydrating conditions to promote cyclization and ring closure.
- For benzimidazolylpropionic acid, the carboxylic acid used corresponds to propionic acid or its activated derivatives.
- The reaction conditions often involve refluxing in solvents such as ethanol, acetic acid, or polyphosphoric acid.
- Catalysts or dehydrating agents like polyphosphoric acid or phosphorus oxychloride may be employed to enhance cyclization efficiency.
This approach is well-documented for benzimidazole formation but requires further functionalization to introduce the propionic acid side chain specifically at the benzimidazole nitrogen or carbon positions.
Michael Addition of Benzimidazole to Acrylate Esters
Nucleophilic Addition to Activated Alkenes
A more targeted and efficient method for synthesizing this compound involves the Michael addition of benzimidazole to acrylate esters, such as methyl acrylate or ethyl acrylate. This method proceeds as follows:
- Benzimidazole is dissolved in an appropriate solvent (e.g., methanol or ethanol) with a base such as triethylamine or tetrabutylammonium hydroxide to deprotonate the benzimidazole nitrogen.
- Methyl acrylate or ethyl acrylate is added dropwise at controlled temperatures (typically 40–60°C).
- The nucleophilic nitrogen of benzimidazole attacks the β-carbon of the acrylate, yielding 2-(1-benzimidazolyl)ethyl or propionic esters.
- After completion, excess acrylate is removed by distillation, and the product is isolated as a solid with high yield (95–98%).
Hydrolysis to this compound
- The ester intermediate can be hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield this compound.
- The hydrolysis is typically carried out at mild temperatures (20–100°C) for several hours.
- Purification is achieved via recrystallization or chromatography.
Representative Data Table for Michael Addition Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Michael addition | Benzimidazole, methyl acrylate, triethylamine, methanol | 40 | 97 | Dropwise addition, reaction monitored by TLC |
| Ester hydrolysis | NaOH, ethanol/water | 50 | 90–95 | Hydrolysis to free acid |
| Product isolation | Distillation, recrystallization | — | — | White solid obtained |
This method is scalable and provides high purity products.
Multi-Step Synthesis via Intermediates
Synthesis of Benzimidazolylpropionyl Hydrazide Intermediates
Some patented methods describe the preparation of this compound via intermediates such as benzimidazolyl propionyl hydrazides. The steps include:
- Formation of benzimidazolyl esters via Michael addition.
- Conversion of esters to hydrazides by reaction with hydrazine hydrate.
- Further functional group transformations to yield the target acid.
These routes allow for additional functionalization and derivatization, useful in pharmaceutical intermediate synthesis.
Advanced Synthetic Routes and Process Optimization
Use of Catalysts and Bases
- Bases such as sodium carbonate, potassium carbonate, sodium hydroxide, and organic bases (triethylamine) are commonly used to facilitate nucleophilic addition and hydrolysis steps.
- Solvents are chosen based on solubility and reaction compatibility, including polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), alcohols (methanol, ethanol), and ethers.
Temperature and Reaction Time
- Optimal reaction temperatures range from ambient to 60°C for addition steps.
- Hydrolysis and purification steps may require elevated temperatures (up to 100°C) for complete conversion.
- Reaction times vary from a few hours to overnight, depending on scale and conditions.
Purification Techniques
- Recrystallization from suitable solvents.
- Chromatographic purification when necessary.
- Distillation to remove excess reagents.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Condensation of o-phenylenediamine | Simple reagents, direct ring formation | May require harsh conditions, lower regioselectivity | 60–80 | Moderate |
| Michael addition to acrylates | High yield, mild conditions, regioselective | Requires ester hydrolysis step | 90–98 | High |
| Multi-step via hydrazides | Allows further functionalization | More complex, longer synthesis | 70–85 | Moderate |
The Michael addition approach is generally preferred for this compound due to its efficiency, high yield, and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Benzimidazolylpropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the substituent being introduced.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazolylpropionic alcohol .
Scientific Research Applications
Benzimidazole is a heterocyclic aromatic organic compound that has a wide range of applications, especially in the pharmaceutical industry . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs approved by the United States Food and Drug Administration .
Pharmaceutical Applications
Many pharmaceutical agents utilize the benzimidazole structure . Some notable applications include:
- Angiotensin II receptor blockers Azilsartan, candesartan and telmisartan are examples of benzimidazole-based drugs used to treat hypertension .
- Anthelmintic agents Albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole are used to treat parasitic worm infections. These drugs bind to tubulin, disrupting the cytoskeleton and mitotic spindle of parasitic nematodes .
- Antihistamines Astemizole, bilastine, clemizole, emedastine, mizolastine, and oxatomide are examples of antihistamines that contain a benzimidazole group .
- Antifungal agents Benomyl, carbendazim, fuberidazole, and thiabendazole are used to combat fungal infections by selectively binding to and depolymerizing fungal tubulin .
- Antipsychotic agents: Benzimidazoles containing piperidinyl moiety are useful as antipsychotic agents and analgesics . Benperidol, clopimozide, droperidol, neflumozide, oxiperomide, and pimozide are examples of typical antipsychotics with a benzimidazole component .
- Antiviral drugs: Maribavir, an oral antiviral drug and benzimidazole derivative, is used for the prevention and treatment of human cytomegalovirus (HCMV) disease in hematopoietic stem cell/ bone marrow transplant patients . It inhibits HCMV replication by targeting an HCMV encoded protein kinase enzyme called UL97 or pUL .
- Opioid analgesics Bezitramide, brorphine, clonitazene, etodesnitazene, etonitazene, etonitazepipne, etonitazepyne, isotonitazene, metodesnitazene, and metonitazene are benzimidazole opioids .
- Proton-pump inhibitors Dexlansoprazole, esomeprazole, ilaprazole, lansoprazole, omeprazole, pantoprazole, rabeprazole, and tenatoprazole reduce gastric acid production . These drugs are effective against conditions like acid-peptic and duodenal ulcers, gastroesophageal reflux disease and gastritis .
Other notable pharmaceutical agents containing a benzimidazole group include abemaciclib, bendamustine, dabigatran, daridorexant, and glasdegib .
Other applications
- Cosmetics: Synthetic, semi-synthetic, and natural polymers that contain benzimidazole are used in cosmetics for their thermal and chemo-sensitive properties . They can be used to deliver fragrances and nutrients and improve bioactivity on the skin .
- Dyes: Benzimidazoles are used to create several dyes .
- Organic solderability preservative: In printed circuit board manufacturing, benzimidazole can be used as an organic solderability preservative .
Mechanism of Action
The mechanism of action of benzimidazolylpropionic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Benzimidazole derivatives exhibit diverse pharmacological activities, with structural variations dictating their biological and chemical profiles. Below, benzimidazolylpropionic acid is compared to key analogues, supported by data from synthetic, spectroscopic, and pharmacological studies.
Pharmacological Activity
- Key Insights: Anti-inflammatory vs. Antitumor: Pyridazinyl benzazoles prioritize anti-inflammatory action via COX-2 inhibition, whereas bisbenzimidazoles target DNA in tumors . This compound’s zwitterion structure may allow dual functionality but requires validation.
Physicochemical Properties
- Key Insights : this compound’s zwitterion structure (confirmed via IR spectroscopy) enhances aqueous solubility compared to bisbenzimidazoles, making it more suitable for oral formulations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzimidazolylpropionic acid, and what key reagents are involved?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions involving substituted o-phenylenediamine with carboxylic acids or their derivatives. Key reagents include O-phenylenediamine , aryl/alkyl carboxylic acids (e.g., phenoxy amino benzoic acid, 4-methoxy benzoic acid), and acidic catalysts like 4N HCl or 10% NaOH for pH adjustment. Reaction conditions (e.g., reflux temperature, solvent selection) must be optimized to avoid side products. Post-synthesis purification often employs recrystallization using solvents like ethanol or methanol .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents on the benzimidazole core.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify yields.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid, amine).
Cross-validation using these methods ensures accurate structural assignment and purity assessment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance reactivity compared to protic solvents.
- Catalyst Selection : Acidic/basic catalysts (e.g., HCl, NaOH) influence reaction kinetics; molar ratios should be tested empirically.
- Temperature Control : Reflux conditions (70–100°C) are common, but microwave-assisted synthesis may reduce time and improve yields.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst concentration) .
Q. What methodologies are recommended for assessing the pharmacological mechanisms of this compound compounds?
- Methodological Answer : Mechanistic studies require:
- In Vitro Assays : Enzyme inhibition assays (e.g., kinase or protease targets) to identify binding affinity (IC₅₀ values).
- Cell-Based Models : Evaluate cytotoxicity, apoptosis, or anti-inflammatory effects using cell lines (e.g., HEK293, RAW264.7).
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with varied substituents (e.g., nitro, methoxy groups) to correlate structural changes with bioactivity.
- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding modes with target proteins .
Q. How should conflicting data on the bioactivity of this compound derivatives be systematically analyzed?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews:
- Literature Screening : Use databases (PubMed, Scopus) with keywords (e.g., "this compound AND bioactivity").
- Bias Assessment : Evaluate study quality via tools like ROBINS-I for non-randomized studies.
- Meta-Analysis : Pool data from high-quality studies using fixed/random-effects models to resolve contradictions.
- Heterogeneity Analysis : Explore sources of variability (e.g., assay protocols, compound purity) via subgroup analysis .
Q. How to design a study evaluating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, alkyl chains) at key positions.
- Bioactivity Profiling : Test all analogs in standardized assays (e.g., antimicrobial MIC, enzyme inhibition).
- Statistical Modeling : Use multivariate regression to link structural descriptors (e.g., logP, electronegativity) with activity.
- Validation : Confirm SAR hypotheses via in vivo models (e.g., rodent efficacy studies) .
Data Presentation Example
| Derivative | Substituent Position | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|---|
| BZP-001 | 4-NO₂ | 12.3 ± 1.2 | 2.1 |
| BZP-002 | 4-OCH₃ | 25.6 ± 2.4 | 1.8 |
| BZP-003 | 3-Cl | 8.9 ± 0.9 | 2.5 |
Table 1: Example SAR data for this compound derivatives, highlighting substituent effects on bioactivity and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
